2-[(1S)-1-aminoethyl]benzonitrile
Description
2-[(1S)-1-aminoethyl]benzonitrile is a chiral benzonitrile derivative characterized by a nitrile group at the ortho position of the benzene ring and an (S)-configured 1-aminoethyl substituent.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]benzonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1 |
InChI Key |
LGMNBLFPWQROHD-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C#N)N |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-aminoethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with an appropriate amine under controlled conditions. For instance, the reaction of benzonitrile with (S)-1-aminoethanol in the presence of a dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1-aminoethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminoethyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-[(1S)-1-aminoethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1S)-1-aminoethyl]benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also participate in signaling pathways and enzymatic reactions, modulating biological processes .
Comparison with Similar Compounds
Table 1: Cytotoxic Benzonitrile Analogs
| Compound | Substituents | Activity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 1c | 3-chlorophenyl, triazole | 8.2 (MCF-7), 7.6 (MDA-MB-231) | |
| 1h | 4-methoxyphenyl, triazole | 9.1 (T47D) | |
| This compound | (S)-1-aminoethyl | Not reported | — |
The absence of a triazole or methoxy group in this compound may limit its cytotoxicity, but its primary amine could facilitate derivatization for targeted therapies.
Physicochemical Properties
Comparative physicochemical data reveal trends in solubility and stability (Table 3):
- This compound (147.20 g/mol) .
- (S)-Methyl 4-(1-aminoethyl)benzoate: The ester group increases lipophilicity (logP ~1.5) compared to the nitrile’s polarity .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Functional Groups | logP (Predicted) |
|---|---|---|---|
| This compound | 147.20 | Nitrile, primary amine | ~0.8 |
| (S)-Methyl 4-(1-aminoethyl)benzoate | 179.22 | Ester, primary amine | ~1.5 |
| 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile | 256.73 | Nitrile, chloroarene | ~3.2 |
Biological Activity
2-[(1S)-1-aminoethyl]benzonitrile, also recognized as (S)-2-(1-aminoethyl)benzonitrile hydrochloride, is a chiral organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, featuring a benzene ring substituted with an aminoethyl group and a nitrile group. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Its amino group allows for potential interactions with biological molecules, including enzymes and receptors. The nitrile group can participate in various chemical transformations that may affect biological systems.
Pharmacological Potential
Studies have highlighted the compound's interactions with various biological targets. These interactions are crucial for understanding its pharmacodynamics, particularly how it modulates enzymatic activities or signal transduction pathways.
Table 1: Biological Targets of this compound
| Target Type | Interaction Type | Implications |
|---|---|---|
| Enzymes | Inhibition/Activation | Potential therapeutic applications |
| Receptors | Binding Affinity Studies | Modulation of physiological responses |
| Transport Proteins | Substrate Interaction | Influence on drug absorption |
Synthesis
The synthesis of this compound involves multiple steps starting from readily available precursors. Common synthetic routes include:
- Formation of the Benzonitrile Framework : Utilizing nitriles as starting materials.
- Introduction of the Aminoethyl Group : Achieved through reductive amination techniques.
- Purification : Advanced purification techniques are employed to isolate the compound efficiently.
Case Studies and Research Findings
Several studies have focused on the compound's biological activity:
- Study A : Investigated the binding affinity of this compound to specific receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.
- Study B : Explored its role as an inhibitor of certain enzymes linked to metabolic pathways, indicating its possible use in metabolic disorders.
- Study C : Examined its effects on cell signaling pathways, revealing that it may modulate key processes involved in cell proliferation and differentiation.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups compared to structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzothiazole | Contains an amino group; thiazole ring | Different reactivity due to heterocyclic structure |
| Benzonitrile | Lacks aminoethyl group | Less versatile in reactions |
| 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride | Contains a thiazole ring | Unique due to thiazole's influence on activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
